molecular formula C22H21N3O4S B2962852 (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide CAS No. 587014-02-6

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Cat. No. B2962852
CAS RN: 587014-02-6
M. Wt: 423.49
InChI Key: OHXRZAUDGPMFQM-PYCFMQQDSA-N
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Description

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The research by Pişkin et al. (2020) on new zinc phthalocyanine compounds, which share structural similarities with the queried compound, highlights their high singlet oxygen quantum yield. These properties make them potent candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. The study emphasizes the compound's excellent fluorescence properties and appropriate photodegradation quantum yield, underpinning its significant potential in treating cancer via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Krátký, Vinšová, & Stolaříková (2017) synthesized and characterized a series of rhodanine-3-acetic acid derivatives, demonstrating potent antimicrobial properties against a panel of bacteria, mycobacteria, and fungi. One derivative in particular showed high activity against Mycobacterium tuberculosis, underscoring the potential of these compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Applications

Several studies have synthesized and evaluated derivatives for anticancer activities, showcasing the versatility of thiazolidinone derivatives in medicinal chemistry:

  • Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives, with one particular compound demonstrating significant antimicrobial and anticancer properties. QSAR studies highlighted the importance of topological and electronic parameters in describing the activity of these compounds (Deep et al., 2016).

  • Havrylyuk et al. (2010) performed antitumor screening of several novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with significant activity against various cancer cell lines, highlighting the therapeutic potential of these molecules in cancer treatment (Havrylyuk et al., 2010).

Hypoglycemic Activity

Nikaljea et al. (2012) reported the synthesis of novel derivatives with significant hypoglycemic activity in an animal model, pointing to the potential of these compounds in managing diabetes through their hypoglycemic effects (Nikaljea, Choudharia, & Une, 2012).

properties

IUPAC Name

(2Z)-2-cyano-2-[3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-24-20(26)18(13-23)22-25(15-5-4-6-17(12-15)29-3)21(27)19(30-22)11-14-7-9-16(28-2)10-8-14/h4-10,12,19H,11H2,1-3H3,(H,24,26)/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXRZAUDGPMFQM-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-2-(5-(4-methoxybenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

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